GNE-317 is a potent and selective PI3K inhibitor with potential anticncer activity. GNE-317 targets the PI3K pathway and can cross the Blood–Brain Barrier. GNE-317 was identified as having physicochemical properties predictive of low efflux by P-gp and BCRP. Studies in transfected MDCK cells showed that GNE-317 was not a substrate of either transporter. GNE-317 markedly inhibited the PI3K pathway in mouse brain, causing 40% to 90% suppression of the pAkt and pS6 signals up to 6-hour postdose.
GNE-317
CAS No.: 1394076-92-6
Cat. No.: VC0548836
Molecular Formula: C18H20N6O3S
Molecular Weight: 400.4548
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394076-92-6 |
|---|---|
| Molecular Formula | C18H20N6O3S |
| Molecular Weight | 400.4548 |
| IUPAC Name | 5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22) |
| Standard InChI Key | KBTBHOPRFNFYOA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
GNE-317 is characterized by the chemical name 5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine . The compound has a molecular weight of 414.48 and a chemical formula of C19H22N6O3S .
Table 1: Chemical Properties of GNE-317
| Property | Value |
|---|---|
| Chemical Name | 5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine |
| Molecular Formula | C19H22N6O3S |
| Molecular Weight | 414.48 |
| CAS Number | 1394076-92-6 |
| Physical Form | Solid |
| Color | Earth Yellow |
| Solubility | Soluble in DMSO (20 mg/mL, 48.25 mM; requires ultrasonication) |
| Storage Recommendation | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
The structure of GNE-317 incorporates features that enhance its ability to cross the BBB while maintaining target engagement with PI3K and mTOR . It contains a thieno[3,2-d]pyrimidine core scaffold with key functional groups including a morpholine ring, a methoxyoxetan moiety, and a pyrimidin-2-amine substituent .
Efficacy in Preclinical Models
GNE-317 has demonstrated significant efficacy in multiple preclinical models of glioblastoma . Administration of GNE-317 resulted in potent suppression of the PI3K pathway in mouse brain, causing 40% to 90% suppression of phosphorylated biomarkers up to 6 hours post-dose .
At a dose of 50 mg/kg, GNE-317 significantly inhibited phosphorylation of key downstream markers of the PI3K/mTOR pathway in mouse brain, reducing pAkt, p4EBP1, and pS6 by 80%, 84%, and 92% respectively . This robust target engagement translated into meaningful anti-tumor activity in multiple orthotopic models of glioblastoma .
Table 2: Efficacy of GNE-317 in Orthotopic Glioblastoma Models
| Tumor Model | Treatment Effect | Reference |
|---|---|---|
| U87 | 90% tumor growth inhibition | |
| GS2 | 50% tumor growth inhibition | |
| GBM10 | Significant survival benefit | |
| GL261 | Cytotoxic activity |
In tumor-bearing mice, GNE-317 significantly reduced the levels of phosphorylated Akt, S6, and 4EBP1 within the tumor tissue, confirming effective target modulation in the disease setting .
Applications in Glioblastoma Treatment
The standard of care for glioblastoma patients currently involves maximal surgical resection followed by radiation therapy and temozolomide chemotherapy . Despite this multimodal approach, tumor recurrence remains nearly inevitable, with limited treatment options for recurrent disease . The high frequency of PI3K pathway alterations in glioblastoma makes it a rational target for therapeutic intervention, and GNE-317's ability to cross the BBB positions it as a promising candidate for this indication .
Recent research has uncovered additional mechanisms through which GNE-317 may combat glioblastoma. A 2025 study found that moesin (MSN) acts as a key promoter of chemoradiotherapy resistance in glioma stem cells (GSCs) by activating the PI3K/mTOR signaling pathway . This activation drives the proneural-to-mesenchymal transition (PMT) in GSCs, enhancing their ability to repair DNA damage caused by radiotherapy and temozolomide, thereby increasing resistance to standard treatments .
GNE-317 was found to specifically inhibit MSN and suppress the activation of downstream PI3K/mTOR signaling . The combination of GNE-317 with radiotherapy and temozolomide exhibited a strong synergistic effect both in vitro and in vivo, achieving better efficacy compared to the traditional combination of radiotherapy and temozolomide alone .
Recent Advances in GNE-317 Research
The most recent advance in GNE-317 research comes from a March 2025 study published in Advanced Science, which revealed its potential in reversing MSN-mediated proneural-to-mesenchymal transition in glioblastoma . This study identified a novel mechanism through which GNE-317 can enhance the effectiveness of standard chemoradiotherapy by targeting resistance mechanisms in glioma stem cells .
The research demonstrated that GNE-317 could effectively inhibit MSN, which normally activates the PI3K/mTOR pathway to drive the proneural-to-mesenchymal transition in glioma stem cells . This transition enhances the cells' ability to repair DNA damage from chemotherapy and radiation, contributing to treatment resistance . By blocking this process, GNE-317 made glioblastoma cells more vulnerable to standard treatments .
Table 3: Biomarker Suppression by GNE-317 in Mouse Brain
| Biomarker | Percent Inhibition at 50 mg/kg | Significance |
|---|---|---|
| Phosphorylated Akt (pAkt) | 80% | Indicator of PI3K pathway inhibition |
| Phosphorylated 4EBP1 (p4EBP1) | 84% | Indicator of mTOR complex 1 inhibition |
| Phosphorylated S6 (pS6) | 92% | Indicator of mTOR complex 1 inhibition |
This synergistic approach addresses one of the fundamental challenges in glioblastoma treatment: the rapid development of resistance to standard therapy . The study provides a promising new direction for enhancing treatment outcomes in this devastating disease and highlights the potential of GNE-317 as a component of combination therapy rather than a monotherapy .
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